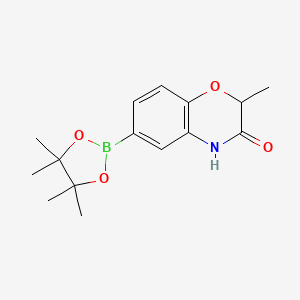

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Chemical Structure: The compound, also known as 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester, features a benzoxazinone core substituted with a methyl group at position 2 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at position 6 . Molecular Formula: C₁₄H₁₈BNO₄. Molecular Weight: 275.11 g/mol . Applications: Primarily employed in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-9-13(18)17-11-8-10(6-7-12(11)19-9)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJQRPLCUOATGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C(=O)N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377233-83-3 | |

| Record name | 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:

Boronic Acid Formation: : The starting material, 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, is reacted with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and a base (e.g., potassium carbonate).

Purification: : The reaction mixture is then purified, often through recrystallization or column chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production process may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

Cross-Coupling Reactions: : It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction: : The boronic acid moiety can be oxidized to boronic acids or reduced to borane derivatives.

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions at the boronic acid site.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: : Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., potassium carbonate).

Oxidation: : Common oxidizing agents include hydrogen peroxide or molecular oxygen.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: : Formed through oxidation reactions.

Borane Derivatives: : Resulting from reduction reactions.

Scientific Research Applications

Chemistry

Cross-Coupling Reactions: : Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and materials science.

Catalyst Development: : The compound serves as a ligand or precursor in the development of new catalytic systems.

Biology

Protein Labeling: : Utilized in the labeling of proteins for biological studies and imaging techniques.

Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in various biological pathways.

Medicine

Drug Synthesis: : Employed in the synthesis of drug candidates, particularly those involving boronic acid derivatives.

Therapeutic Agents: : Potential use in the development of new therapeutic agents targeting specific diseases.

Industry

Material Science: : Used in the production of advanced materials with specific properties, such as polymers and coatings.

Agriculture: : Potential application in the development of agrochemicals.

Mechanism of Action

The mechanism by which 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds through the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazinone Derivatives with Non-Boronic Substituents

Example: 2-Methyl-6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Hydrochloride

- Structure : Replaces the boronic ester with a piperidine-4-carbonyl group .

- Molecular Formula : C₁₅H₁₉ClN₂O₃.

- Molecular Weight : 310.78 g/mol .

Benzoxazinones with Halogen or Propargyl Substituents

Example: 6-Amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Structure : Features a fluorine atom (electron-withdrawing) and a propargyl group.

- Key Differences :

- Fluorine enhances metabolic stability and electronegativity.

- Propargyl enables click chemistry applications, unlike the boronic ester’s cross-coupling utility.

Pyrazole-Based Boronic Esters

Example: 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Pyrazole core with a boronic ester substituent.

- Key Differences: Pyrazole’s aromaticity vs. benzoxazinone’s fused heterocycle. Regioselectivity in cross-coupling differs due to heterocyclic core .

Biological Activity

The compound 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a derivative of 1,4-benzoxazin-3-one, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its antifungal properties and potential applications in pharmacology.

Structural Information

- Molecular Formula : C15H20BNO4

- CAS Number : 131418537

- SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C(=O)N3)C

2D Structure

2D Structure

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,4-benzoxazin-3-one derivatives, including those with modifications such as acylhydrazone moieties. The compound has shown promising results against various fungal strains.

Case Studies and Research Findings

-

Study on Antifungal Activity :

- A series of 1,4-benzoxazin-3-one derivatives were synthesized and tested for antifungal activity against Aspergillus fumigatus and Candida albicans.

- The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggested strong antifungal properties, particularly those with specific substituents on the benzoxazine ring .

-

In Vitro Evaluation :

- Compounds similar to this compound were evaluated for their activity against Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans.

- Notably, compounds with a methyl group showed enhanced antifungal activity. For instance, one derivative achieved an EC50 value of 20.06 µg/ml against G. zeae and 26.66 µg/ml against P. sasakii .

Summary of Biological Activities

| Activity Type | Target Organisms | EC50 Values (µg/ml) |

|---|---|---|

| Antifungal | Gibberella zeae | 20.06 |

| Antifungal | Pellicularia sasakii | 26.66 |

| Antifungal | Phytophthora infestans | 15.37 |

The mechanism by which these compounds exert their antifungal effects is believed to involve disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal growth. The presence of the benzoxazine ring is crucial for these interactions.

Q & A

Q. What are the established synthetic protocols for preparing 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one?

The compound is synthesized via a two-step strategy:

- Step 1 : Construct the benzoxazinone core through cyclization of an o-aminophenol derivative with methyl vinyl ketone or analogous reagents under acidic or basic conditions. This is analogous to methods for preparing 2-aryl-4H-3,1-benzoxazin-4-ones .

- Step 2 : Introduce the tetramethyl-dioxaborolane group via Suzuki-Miyaura cross-coupling. Use a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a boronate ester precursor in a dioxane/water solvent system at reflux (80–100°C) . Key Considerations : Ensure anhydrous conditions for boronate stability and monitor reaction progress via TLC or LC-MS.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoxazinone core and boronate moiety. The boron-11 (¹¹B) NMR can verify the integrity of the dioxaborolane ring (expected singlet at ~30 ppm).

- X-Ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths and angles, critical for confirming the boronate ester’s planar geometry and substituent positions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester to minimize side products?

Optimization Strategies :

- Catalyst Selection : PdCl₂(PPh₃)₂ with PCy₃ as a co-ligand improves turnover in sterically hindered systems .

- Solvent/Base System : Use toluene/ethanol with Cs₂CO₃ for better solubility of aryl halides.

- Temperature Control : Lower temperatures (50–60°C) reduce protodeboronation side reactions. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low Conversion | Increase catalyst loading (2–5 mol%) | |

| Boronate Degradation | Add BHT (radical scavenger) | |

| Halide Homocoupling | Use degassed solvents and inert atmosphere |

Q. What are the best practices for handling and storing this compound to maintain stability?

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester .

- Handling : Use anhydrous solvents (e.g., THF, dioxane) and avoid protic environments (e.g., water, alcohols) during reactions.

- Stability Assessment : Monitor via ¹¹B NMR; broadening or shifting peaks indicate degradation.

Q. How should researchers address discrepancies between NMR and X-ray data in structural elucidation?

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve rotameric equilibria in solution, which may differ from the solid-state structure resolved by X-ray .

- Crystallographic Refinement : Use SHELXL to model disorder or thermal motion in the boronate group. Compare experimental and calculated powder XRD patterns to validate phase purity .

- Complementary Techniques : Pair solid-state NMR with X-ray data to reconcile differences in bond angles or torsional conformations.

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., Pd catalyst lot, solvent purity) to ensure consistency.

- Data Contradictions : Cross-validate spectral data with computational models (DFT calculations for NMR chemical shifts) when experimental results conflict.

- Safety : Boronate esters may release boric acid upon degradation; handle with appropriate PPE and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.